Welcome to the BenchChem Online Store!
molecular formula C12H9ClFN B8377926 5-(4-Fluorophenyl)-2-(chloromethyl)pyridine

5-(4-Fluorophenyl)-2-(chloromethyl)pyridine

Cat. No. B8377926
M. Wt: 221.66 g/mol
InChI Key: FDQYCRAGVOAAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334600

Procedure details

To a solution of 5-(4-fluorophenyl)-2-methylpyridine-N-oxide (2.9 g, 14.5 mmol) in CH2Cl2 (15 mL) is added a 1.5 mL portion of a CH2Cl2 (15 mL) solution of POCl3 (1.72 g, 1.7 mmol). Subsequently, the remainder of this POCl3 solution and a solution of triethylamine (1.76 g, 17.4 mmol) in CH2Cl2 (15 mL) are added simultaneously, so as to maintain reflux. After addition is complete the resulting solution is stirred at ambient temperature for 2 hours. The reaction mixture is then neutralized by addition of saturated NaHCO3 (50 mL). The organic phase is separated, dried over MgSO4 and concentrated in vacuo. Chromatography (silica gel, 1:1 EtOAc/hexanes) affords 5-(4-fluorophenyl)-2-(chloromethyl)pyridine as a yellow solid.
Name
5-(4-fluorophenyl)-2-methylpyridine-N-oxide
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:15])=[N+:12]([O-])[CH:13]=2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18].C(N(CC)CC)C.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH2:15][Cl:18])=[N:12][CH:13]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
5-(4-fluorophenyl)-2-methylpyridine-N-oxide
Quantity
2.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=CC(=[N+](C1)[O-])C
Name
Quantity
1.72 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=CC(=NC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.